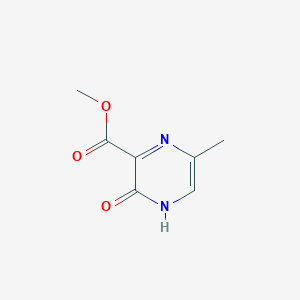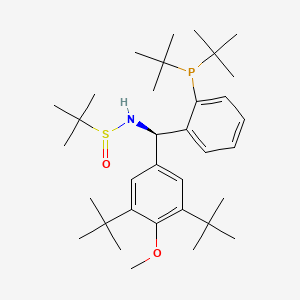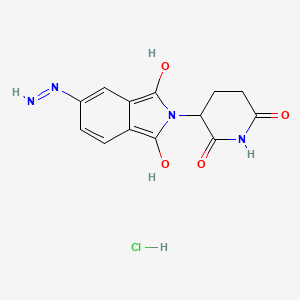![molecular formula C6H4BrN3O B13657670 4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
4-Bromoisoxazolo[4,5-c]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoisoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of isoxazoles and pyridines This compound is characterized by the presence of a bromine atom at the 4-position of the isoxazole ring, which is fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoisoxazolo[4,5-c]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-nitropyridine with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromoisoxazolo[4,5-c]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent such as dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoxazolo[4,5-c]pyridines, which can have different functional groups depending on the reagents used.
Applications De Recherche Scientifique
4-Bromoisoxazolo[4,5-c]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Bromoisoxazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways. The exact pathways involved depend on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolo[4,5-c]pyridine: Lacks the bromine atom but shares the core structure.
4-Chloroisoxazolo[4,5-c]pyridin-3-amine: Similar structure with a chlorine atom instead of bromine.
Isoxazolo[4,5-c]pyridin-3-amine: Lacks the halogen substituent.
Uniqueness
4-Bromoisoxazolo[4,5-c]pyridin-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also serve as a handle for further functionalization, making the compound versatile for various applications.
Propriétés
Formule moléculaire |
C6H4BrN3O |
|---|---|
Poids moléculaire |
214.02 g/mol |
Nom IUPAC |
4-bromo-[1,2]oxazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H4BrN3O/c7-5-4-3(1-2-9-5)11-10-6(4)8/h1-2H,(H2,8,10) |
Clé InChI |
ZDVMZWZQSMWERJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1ON=C2N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




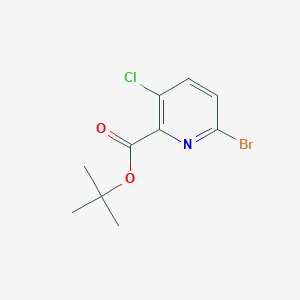
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
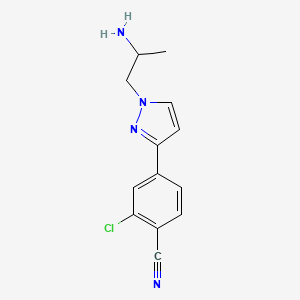
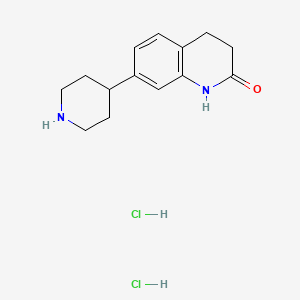

![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
